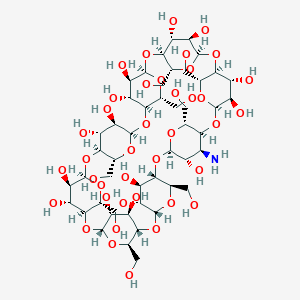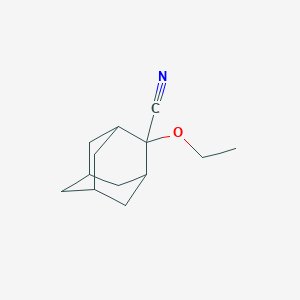
Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives, including ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate, involves multi-step chemical processes. A key intermediate in the synthesis of related quinoline compounds is ethyl 6,7-difluoro-4-hydroxy-2-[(methoxymethyl)thio]quinoline-3-carboxylate, which can be prepared from 3,4-difluoroaniline with an overall yield of 85.7% (Cheng Chun, 2004). Additionally, ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, a key intermediate for new tricyclic quinolones, is synthesized through a route involving chlorination and intramolecular cyclization (M. Matsuoka et al., 1997).
Molecular Structure Analysis
The molecular structure of related quinoline derivatives has been elucidated through X-ray analysis, providing accurate molecular parameters. For example, the crystal structure of ethyl 3-(4-chlorobenzoyl)pyrrolo[1,2-c]quinazoline-1-carboxylate offers insight into the tricyclic system's configuration (M. Caira et al., 2009).
Chemical Reactions and Properties
Quinoline derivatives participate in a variety of chemical reactions, including SNAr (nucleophilic aromatic substitution) reactions that are key for functionalizing the quinoline core. For instance, poly-halo-quinoline-3-carboxylates undergo highly regioselective SNAr reactions, leading to diversified quinoline derivatives under mild conditions (Shikui Zhao & Wei-cheng Zhou, 2010).
Aplicaciones Científicas De Investigación
Regioselective SNAr Reaction : This compound is used in regioselective SNAr reactions to produce various substituted products. For instance, poly-halo-quinoline-3-carboxylates, including similar compounds, were transformed into different substituted quinoline-3-carboxylates under mild conditions, yielding moderate to excellent results. This highlights its potential in creating diverse organic molecules (Zhao & Zhou, 2010).
Anticancer Assessment : Certain derivatives of Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate, like ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, have shown cytotoxic activities against various cancer cell lines. This suggests its potential in the development of anticancer drugs (Regal, Shabana, & El‐Metwally, 2020).
Synthesis of Key Pharmaceutical Intermediates : It serves as a key intermediate in the synthesis of various pharmaceutical compounds. For example, a study focused on its role in synthesizing a crucial intermediate of prulifloxacin (Cheng Chun, 2004).
Synthesis of Novel Antibacterial Compounds : Derivatives of this compound have been synthesized and tested for antibacterial activity, showing promise as new antibacterial agents (Lingaiah et al., 2012).
Synthesis of Heterocyclic Compounds : It's used in the synthesis of various heterocyclic compounds, indicating its versatility in organic chemistry and drug development (Mekheimer et al., 2005).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO2/c1-2-20-12(19)9-6-18-10-4-3-7(13(15,16)17)5-8(10)11(9)14/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDXGDQZPDDDMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401916 | |
| Record name | Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate | |
CAS RN |
193827-69-9 | |
| Record name | Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














